molecular formula C23H16N2 B14660413 2,4-diphenyl-9H-pyrido[2,3-b]indole CAS No. 50682-33-2

2,4-diphenyl-9H-pyrido[2,3-b]indole

Cat. No.: B14660413
CAS No.: 50682-33-2
M. Wt: 320.4 g/mol
InChI Key: BKRHQSKNVMEJIM-UHFFFAOYSA-N
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Description

2,4-Diphenyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-9H-pyrido[2,3-b]indole can be achieved through several methods. One notable method involves a one-pot synthesis under solvent-free conditions. This method includes heating a mixture of chalcone, oxindole, and ammonium acetate in the presence of potassium tert-butoxide. The reaction yields the desired compound in good to excellent yields .

Another method involves the reaction of α-oxoketene dithioacetal with 1-methyl-2-oxoindole enolate anion, followed by cyclization of the adduct in the presence of ammonium acetate . These methods are advantageous due to their simplicity and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted indoles, which can have varied functional groups depending on the reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50682-33-2

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

2,4-diphenyl-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25)

InChI Key

BKRHQSKNVMEJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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